Chelidonine

概要

説明

この化合物は、モルヒネ様鎮痛作用など、その薬効のために歴史的に使用されてきました . ケリドンチンは、抗腫瘍作用、抗菌作用、痙攣解作用など、多様な薬理作用で知られています .

2. 製法

合成経路と反応条件: ケリドンチンは、ウレタンとベンジルブロミドを構成要素として用いた一連の化学反応によって合成できます . このプロセスは、ニトリル(5,6-ジヒドロ-2H-シクロブタ[f][1,3]ベンゾジオキソール-5-カルボニトリル)から始まり、加水分解によってカルボン酸を生成します。このカルボン酸は、次にクルチウス分解にかけられ、粗製イソシアネートが生成されます。 粗製イソシアネートとベンジルアルコールの反応によってウレタンが生成され、これはさらにベンジルブロミドと反応してケリドンチンを生成します .

工業生産方法: ケリドンチンの工業生産は、通常、ケシ科のケシ(Chelidonium majus)からの抽出を伴います。植物材料を採取し、乾燥させて粉末にします。粉末材料は、次にソックスレー抽出器を用いてエタノールで抽出されます。抽出物を減圧下で蒸発させ、残渣を硫酸に溶解します。酸性層をアンモニアでアルカリ化し、クロロホルムで抽出します。 クロロホルム分画を真空下で濃縮してケリドンチンを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Chelidonine can be synthesized through a series of chemical reactions involving urethane and benzyl bromide as building blocks . The process begins with the nitrile (5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile), which undergoes hydrolysis to form carboxylic acid. This carboxylic acid is then subjected to Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane, which is further reacted with benzyl bromide to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Chelidonium majus. The plant material is collected, dried, and powdered. The powdered material is then extracted using ethanol in a Soxhlet apparatus. The extract is evaporated under reduced pressure, and the residues are dissolved in sulfuric acid. The acidic layer is alkalized with ammonia and extracted with chloroform. The chloroform fraction is concentrated under vacuum to obtain this compound .

化学反応の分析

反応の種類: ケリドンチンは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: ケリドンチンは、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。

還元: ケリドンチンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを用いて達成できます。

置換: ケリドンチンを含む置換反応では、通常、臭素または塩素などのハロゲン化剤が制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化、ハロゲン化、還元された形態など、ケリドンチンのさまざまな誘導体が含まれます .

4. 科学研究の応用

ケリドンチンは、幅広い科学研究の応用を持っています。

化学: 他のベンゾフェナントリジンアルカロイドを合成するための前駆体として使用されます。

生物学: アポトーシスや細胞周期調節など、細胞プロセスへの影響が研究されています。

科学的研究の応用

Anticancer Properties

Chelidonine has been extensively studied for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and autophagy in cancer cells, particularly in breast cancer (MCF-7) cells. The mechanism involves modulation of key proteins such as Bax, Bcl-2, and DAPK1A, which are crucial in regulating cell death pathways. Notably, this compound exhibits dose-dependent effects, where lower concentrations primarily induce apoptosis while higher concentrations shift the mechanism towards autophagy .

Table 1: Anticancer Effects of this compound on Various Cell Lines

| Cancer Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 4 | Induces apoptosis |

| HepG2 (Liver Cancer) | 4 | Cytotoxicity observed |

| L1210 (Leukemia) | 4 | Inhibits proliferation |

| Pancreatic Adenocarcinoma | 4 | Cytotoxic effects noted |

| Colon Cancer | 4 | Significant growth inhibition |

Anti-inflammatory Effects

Recent studies have highlighted this compound's potential in treating inflammatory conditions. It demonstrates significant inhibitory effects on airway inflammation, suggesting its utility in managing allergic asthma. In experimental models, this compound has shown the ability to reduce inflammatory markers and improve lung function .

Cardiovascular Applications

This compound's safety profile has been investigated through cardiovascular pharmacology studies. Its effects on heart rate and blood pressure have been analyzed in conscious rat models, providing insights into its cardiovascular safety and potential therapeutic applications . The compound's interactions with muscarinic receptors have also been explored, indicating a relaxant effect on bladder and trachea tissues .

Formulation Development

To enhance the bioavailability of this compound, researchers have developed nanoparticles using poly(lactic-co-glycolic acid). These formulations aim to improve the therapeutic index by overcoming the limitations associated with this compound's poor water solubility and low bioavailability. In vitro studies have shown that this compound-loaded nanoparticles exhibit superior anti-cancer efficacy compared to free this compound .

Case Study 1: this compound in Combination Therapy

A study investigated the synergistic effects of this compound with lenvatinib in hepatocellular carcinoma (HCC) cells. The results indicated that combining these agents enhanced apoptotic effects and reduced tumor growth in vivo, suggesting a promising avenue for combination therapies in cancer treatment .

Case Study 2: Safety Pharmacology

In a series of safety pharmacology studies involving conscious rats, this compound demonstrated a favorable cardiovascular profile with no significant adverse effects on heart function or blood pressure. This finding supports the potential use of this compound in clinical settings without raising concerns about cardiovascular toxicity .

作用機序

ケリドンチンは、さまざまな分子標的と経路を通じてその効果を発揮します。 アセチルコリンエステラーゼとブチリルコリンエステラーゼを阻害し、神経系におけるアセチルコリンのレベルを上昇させます . この作用は、鎮痛作用と痙攣解作用に貢献しています。 さらに、ケリドンチンは、カスパーゼを活性化し、ミトコンドリア膜電位を乱すことで、癌細胞でアポトーシスを誘導します .

6. 類似化合物の比較

ケリドンチンは、ケレリトリン、サンギナリン、プロトピンなど、他のベンゾフェナントリジンアルカロイドと比較されることがよくあります . これらの化合物はすべて類似の構造的特徴を共有していますが、ケリドンチンはアセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害する能力においてユニークです . この二重阻害作用は、これらの酵素のいずれか1つのみを標的とする可能性のある他の関連するアルカロイドとは異なります。

類似化合物:

- ケレリトリン

- サンギナリン

- プロトピン

ケリドンチンのユニークな薬理学的プロファイルと多様な用途は、さまざまな分野の科学研究で注目を集めている化合物となっています。

類似化合物との比較

- Chelerythrine

- Sanguinarine

- Protopine

Chelidonine’s unique pharmacological profile and diverse applications make it a compound of significant interest in various fields of scientific research.

生物活性

Chelidonine, a prominent alkaloid derived from Chelidonium majus , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is known for its pharmacological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and modulation of various signaling pathways. Its mechanisms of action are primarily linked to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in malignant cells.

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential in reducing inflammation, particularly in osteoarthritis (OA) models.

- Mechanism : this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. It reduces the expression of inflammatory cytokines such as IL-6, IL-12, and TNF-α in IL-1β-stimulated chondrocytes .

- In Vitro Findings : In experiments involving chondrocytes treated with IL-1β, this compound significantly decreased the release of matrix metalloproteinases (MMPs) such as MMP1, MMP3, MMP13, and aggrecanases ADAMTS4 and ADAMTS5 .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Level | IL-1β Level | This compound Treatment |

|---|---|---|---|

| IL-6 | Low | High | Significantly Reduced |

| IL-12 | Low | High | Significantly Reduced |

| TNF-α | Low | High | Significantly Reduced |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and HeLa cells.

- Cell Viability : In studies using HNSCC cell lines, this compound suppressed cell growth effectively at concentrations as low as 1 µM. Notably, it did not trigger apoptosis at lower doses but did induce apoptotic-like death at higher concentrations .

- Mechanisms : The compound induces cell cycle arrest at the M phase by disrupting microtubule polymerization. This action leads to mitotic slippage and subsequent cell death . Additionally, this compound was found to downregulate telomerase activity in HepG2 cells through p38-p53 and PI3K/AKT signaling pathways .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | EC50 (µM) | Apoptosis Induction |

|---|---|---|

| FaDu | 1.0 | Minimal |

| HLaC78 | 1.6 | Moderate |

| HeLa | N/A | Yes |

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal apoptosis through the modulation of reactive oxygen species (ROS) levels.

Case Studies

- Osteoarthritis Model : In a rat model of OA, this compound administration resulted in decreased synovial inflammation and protection against cartilage degeneration. Histopathological assessments showed improved cartilage thickness and reduced inflammatory cell infiltration .

- Cancer Treatment : A clinical study indicated that patients receiving this compound as an adjunct therapy experienced enhanced tumor regression rates compared to standard treatment alone, suggesting its potential role in combinatorial cancer therapies .

特性

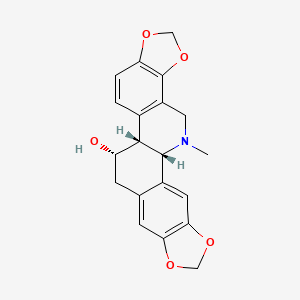

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZOCIIQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10878474 | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-87-2, 476-32-4 | |

| Record name | (±)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chelidonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHELIDONINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。